molecular formula C10H9NS2 B372291 5-benzyl-3H-1,3-thiazole-2-thione

5-benzyl-3H-1,3-thiazole-2-thione

Cat. No.: B372291
M. Wt: 207.3g/mol
InChI Key: AFVOLGCBZDOUOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzyl-3H-1,3-thiazole-2-thione is a synthetic compound featuring the 1,3-thiazole-2-thione scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug discovery . This moiety is a versatile precursor and privileged structure in the design of bioactive molecules. Compounds based on the 1,3-thiazole-2-thione core have been extensively investigated as inhibitors for various enzymatic targets . Research on analogous structures has demonstrated potent inhibitory activity against xanthine oxidase (XO), a key enzyme in purine metabolism that is a therapeutic target for conditions like hyperuricemia and gout . Furthermore, the 1,3-thiazole-2-thione pharmacophore is found in molecules studied for their anticancer properties, particularly as agents that disrupt microtubule assembly by targeting the colchicine binding site on tubulin . The benzyl substitution at the 5-position is a common modification explored to enhance binding interactions and optimize physicochemical properties within this compound class. Researchers value this compound for developing novel therapeutic agents and conducting structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with care in a laboratory setting.

Properties

Molecular Formula

C10H9NS2

Molecular Weight

207.3g/mol

IUPAC Name

5-benzyl-3H-1,3-thiazole-2-thione

InChI

InChI=1S/C10H9NS2/c12-10-11-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,12)

InChI Key

AFVOLGCBZDOUOP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=CNC(=S)S2

Canonical SMILES

C1=CC=C(C=C1)CC2=CNC(=S)S2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

  • Thiazole vs. Thiadiazole/oxadiazole cores :

    • Thiazoles (e.g., 5-benzyl-3H-1,3-thiazole-2-thione) contain one sulfur and one nitrogen atom in the ring, whereas thiadiazoles (e.g., 5-ethoxy-1,3,4-thiadiazole-2(3H)-thione) include two nitrogens and one sulfur. This difference influences electronic distribution and hydrogen-bonding capacity. For instance, thiadiazole-thiones exhibit planar structures stabilized by N–H⋯S interactions, enhancing crystallinity .
    • Oxadiazole-thiones (e.g., 5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione) replace sulfur with oxygen, reducing ring aromaticity but increasing polarity .
  • Electron-withdrawing groups (e.g., nitro in 5-(4-nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione) enhance thermal stability and reactivity in electrophilic substitutions .

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